3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide
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Overview
Description
3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a complex organic compound that features a thiazolidine ring, an imidazole moiety, and a chlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[3-(1H-imidazol-1-yl)propyl]propanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzylidene group can result in various substituted derivatives .
Scientific Research Applications
3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The thiazolidine ring and imidazole moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the imidazole moiety.
3-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)propanamide: Similar structure but contains a piperazine ring instead of an imidazole ring.
Uniqueness
The uniqueness of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide lies in its combination of a thiazolidine ring, an imidazole moiety, and a chlorobenzylidene group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C19H19ClN4O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-4-2-14(3-5-15)12-16-18(26)24(19(27)28-16)10-6-17(25)22-7-1-9-23-11-8-21-13-23/h2-5,8,11-13H,1,6-7,9-10H2,(H,22,25)/b16-12- |
InChI Key |
NOSYVNFXCRIAIM-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3)Cl |
Origin of Product |
United States |
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